molecular formula C8H11ClN2O2 B047559 Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate CAS No. 119169-63-0

Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate

Cat. No.: B047559
CAS No.: 119169-63-0
M. Wt: 202.64 g/mol
InChI Key: SQOGOQOITFUZNT-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a chlorine atom, and two methyl groups attached to the pyrazole ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate are currently unknown. This compound is a derivative of pyrazole, a heterocyclic compound that forms the core of many biologically active compounds . .

Mode of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, but the exact interactions between this compound and its potential targets remain to be elucidated .

Pharmacokinetics

The compound is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but insoluble in water This suggests that the compound may have limited bioavailability if administered orally

Result of Action

The molecular and cellular effects of this compound are currently unknown. Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could potentially have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of this compound. The compound is stable under normal temperature and pressure . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the chlorine atom.

    Hydrolysis: 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds in the pyrazole family:

Properties

IUPAC Name

ethyl 4-chloro-2,5-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-4-13-8(12)7-6(9)5(2)10-11(7)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOGOQOITFUZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560625
Record name Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119169-63-0
Record name Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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